Urea

Catalog No.
S575703
CAS No.
57-13-6
M.F
CH4N2O
NH2CONH2
CH4N2O
M. Wt
60.056 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea

CAS Number

57-13-6

Product Name

Urea

IUPAC Name

urea

Molecular Formula

CH4N2O
NH2CONH2
CH4N2O

Molecular Weight

60.056 g/mol

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)

InChI Key

XSQUKJJJFZCRTK-UHFFFAOYSA-N

SMILES

C(=O)(N)N

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)
Very soluble in water; Soluble in ethanol
10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl
INSOL IN BENZENE; SOL IN ACETIC ACID
Sol in pyrimidine
In water, 5.45X10+5 mg/l @ 25 °C
545.0 mg/mL
Solubility in water: miscible

Synonyms

Aquacare; Aquadrate; B-I-K; Basodexan; Benural 70 Carbamide; Carbamimidic Acid; Carbonyl Diamide; Carmol 40; Keratinamin; Urepearl;

Canonical SMILES

C(=O)(N)N

Nitrogen Source for Biological Studies:

  • Urea serves as a readily available nitrogen source for microorganisms and cell cultures. Scientists utilize it in various biological experiments, including:
    • Studying microbial growth and metabolism
    • Investigating protein synthesis and nitrogen utilization in cells

Protein Unfolding and Denaturation:

  • Urea has the unique property of disrupting protein structures by breaking hydrogen bonds. This characteristic makes it valuable in:
    • Studying protein folding and unfolding mechanisms
    • Investigating protein-protein interactions

Cryopreservation:

  • In cryopreservation, cells and tissues are frozen at extremely low temperatures for long-term storage. Urea, along with other cryoprotectants, helps prevent ice crystal formation during freezing, thereby protecting the integrity of the cells and tissues .

Environmental Research:

  • Urea plays a significant role in the nitrogen cycle, both as a natural product of animal waste and as a major component of nitrogen fertilizers. Scientists study how urea interacts with the environment, including:
    • Investigating nitrogen cycling in soil and water ecosystems
    • Assessing the impact of agricultural practices on nitrogen pollution

Material Science Applications:

  • Urea's unique properties are being explored in the development of novel materials, such as:
    • Flame retardants
    • Biocompatible polymers for drug delivery

Urea, with the chemical formula CO NH2 2\text{CO NH}_2\text{ }_2, is a colorless, crystalline organic compound that plays a crucial role in the nitrogen cycle. It is primarily produced in the liver of mammals through the urea cycle, where it serves as a means to excrete excess nitrogen. Urea is highly soluble in water and has a high melting point of 132.7 °C. It is a weak base with a KbK_b of 13.9 and can form uronium salts when protonated by strong acids .

In living organisms, urea plays a vital role in nitrogen metabolism. The breakdown of proteins generates ammonia, which is toxic. The liver converts ammonia into urea, a less toxic compound, for excretion through urine []. Urea can also be used as a nitrogen source by some microorganisms.

, particularly under heat or in the presence of acids. Key reactions include:

  • Decomposition: Urea decomposes at elevated temperatures (above 160 °C) into ammonia and isocyanic acid:
    CO NH2 2NH3+HNCO\text{CO NH}_2\text{ }_2\rightarrow \text{NH}_3+\text{HNCO}
  • Formation of Biuret: When heated further, urea can react with isocyanic acid to form biuret:
    CO NH2 2+HNCONH2CONHCONH2\text{CO NH}_2\text{ }_2+\text{HNCO}\rightarrow \text{NH}_2\text{CONHCONH}_2
  • Equilibrium with Ammonium Cyanate: In aqueous solutions, urea can equilibrate with ammonium cyanate, which can lead to carbamylation of proteins .

Urea is primarily known for its role in nitrogen excretion in mammals. The urea cycle converts toxic ammonia into urea, which is then excreted in urine. This process involves several enzymatic steps and intermediates, including ornithine and citrulline, highlighting its importance in amino acid metabolism . Urea also plays roles in various biological processes, including protein denaturation and stabilization of protein structures due to its ability to disrupt hydrogen bonding .

Research on urea interactions focuses on its effects on proteins and biomolecules. Urea can carbamylate proteins, altering their structure and function. This interaction can be quantified through mass spectrometry, where each carbamylation event adds approximately 43 daltons to the protein's mass . Studies have shown that aged urea solutions may develop significant concentrations of cyanate, which can further react with proteins.

Urea shares similarities with several other nitrogen-containing compounds. Below are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Ammonium CarbamateNH4CO2NH2\text{NH}_4\text{CO}_2\text{NH}_2Precursor to urea; formed during urea synthesis
BiuretNH2CONHCONH2\text{NH}_2\text{CONH}\text{CONH}_2Formed from urea decomposition; toxic to plants
MelamineC3H6N6\text{C}_3\text{H}_6\text{N}_6Used in plastics; forms from urea at high temperatures
Cyanuric AcidC3N3O3H3\text{C}_3\text{N}_3\text{O}_3\text{H}_3Derived from urea; used as a disinfectant

Uniqueness of Urea: Urea's primary uniqueness lies in its role as a non-toxic means for organisms to excrete excess nitrogen while being highly soluble and effective as a fertilizer. Unlike uric acid or ammonia, which are also nitrogenous waste products, urea allows for efficient transport and excretion without toxicity concerns.

Physical Description

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals, Liquid; Other Solid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid
Colourless to white, prismatic, crystalline powder or small, white pellets
White solid with a characteristic odor; [ICSC]
Solid
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

White crystals or powder
Tetragonal prisms

XLogP3

-1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

60.032362755 g/mol

Monoisotopic Mass

60.032362755 g/mol

Boiling Point

Decomposes (NTP, 1992)
Decomposes

Heavy Atom Count

4

Taste

Cooling, saline taste

Density

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink
1.3230 @ 20 °C/4 °C
On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%
g/cm³

LogP

-2.11
-2.11 (LogP)
log Kow = -2.11
-2.11
-3.00/-1.54

Odor

MAY GRADUALLY DEVELOP SLIGHT ODOR OF AMMONIA, ESP IN PRESENCE OF MOISTURE
Almost odorless

Decomposition

When heated to decomposition it emits toxic fumes of nitrogen oxides.

Melting Point

275 °F (NTP, 1992)
132 °C to 135 °C
132.70 °C
Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C
132 °C
132.7-135 °C

UNII

8W8T17847W

Related CAS

37955-36-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 3925 of 4106 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Urea is used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions, particularly where healing is retarded by local infection, necrotic tissue, fibrinous or purulent debris or eschar. Urea is useful for the treatment of hyperkeratotic conditions such as dry, rough skin, dermatitis, psoriasis, xerosis, ichthyosis, eczema, keratosis, keratoderma, corns and calluses, as well as damaged, devitalized and ingrown nails.

Therapeutic Uses

Dermatologic Agents; Diuretics, Osmotic
UREA IS /USED LESS COMMONLY THAN OTHER OSMOTIC AGENTS/ FOR THE SHORT-TERM REDUCTION OF INTRAOCULAR PRESSURE & VITREOUS VOL ... IN ANGLE-CLOSURE GLAUCOMA .. PRIOR TO SURGERY ... IN CHRONIC GLAUCOMA ... PRE- AND POSTOPERATIVE TREATMENT.
DOSE--USUAL, IV INFUSION, 100 MG TO 1 G/KG DAILY, AS 30% SOLN IN DEXTROSE INJECTION @ RATE NOT EXCEEDING 4 ML/MIN.
USED TOPICALLY IN THE TREATMENT OF PSORIASIS, ICHTHYOSIS, ATOPIC DERMATITIS, AND OTHER DRY, SCALY CONDITIONS.
For more Therapeutic Uses (Complete) data for UREA (14 total), please visit the HSDB record page.

Pharmacology

As a humectant, urea draws water into the striatum corneum.
Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05B - I.v. solutions
B05BC - Solutions producing osmotic diuresis
B05BC02 - Carbamide
D - Dermatologicals
D02 - Emollients and protectives
D02A - Emollients and protectives
D02AE - Carbamide products
D02AE01 - Carbamide

Mechanism of Action

... The primary mechanism of ammonia toxicosis appears to be inhibition of the citric acid cycle. There is an increase in anaerobic glycolysis, blood glucose, and blood lactate ... . Acidosis is manifested. The exact means by which ammonia blocks the citric acid cycle is not known. It is postulated that ammonia saturation of the glutamine-synthesizing system causes a backing-up in the citrate cycle, a decrease in its intermediates, and a decrease in energy production and cellular respiration, which leads to convulsions ... . The decrease of citrate cycle intermediates is postulated to result from reamination of pyruvic, ketoglutaric, and oxaloacetic acids.

Vapor Pressure

0.000012 [mmHg]
1.2X10-5 mm Hg @ 25 °C

Impurities

Cyanates are present as an impurity /American Research Products Co/
0.3-2.0 wt% of biuret is typically present in solid urea

Other CAS

57-13-6
4744-36-9

Absorption Distribution and Excretion

SOME SMALL, WATER SOL, BUT NONIONIZABLE COMPD SUCH AS UREA READILY TRAVERSE MAMMALIAN MEMBRANES, PROBABLY ALONG WITH WATER, BY WAY OF THE PORES. THIS FILTRATION PROCESS IS PARTICULARLY RAPID BETWEEN CAPILLARIES & EXTRACELLULAR FLUID.
... UREA ... PENETRATES OTHER CELLS RAPIDLY, ENTERS THE BRAIN ONLY VERY SLOWLY ...
... DISTRIBUTED APPROX IN TOTAL BODY WATER ... HAVE BEEN USED FOR MEASUREMENT OF TOTAL BODY WATER.
EXCRETION OF UREA DURING SWEATING IN MAN: 1.84 SWEAT/PLASMA RATIO WITH PKA @ 13.8. /FROM TABLE/
For more Absorption, Distribution and Excretion (Complete) data for UREA (6 total), please visit the HSDB record page.

Wikipedia

Urea

Drug Warnings

UREA SHOULD NOT BE USED IN PATIENTS WITH SEVERELY IMPAIRED RENAL FUNCTION.
UREA IS OFTEN RECONSTITUTED WITH INVERT SUGAR SOLN. INVERT SUGAR CONTAINS FRUCTOSE, WHICH CAN CAUSE SEVERE REACTION (HYPOGLYCEMIA, NAUSEA, VOMITING, TREMORS, COMA, & CONVULSIONS) IN PATIENTS WITH HEREDITARY FRUCTOSE INTOLERANCE (ALDOLASE DEFICIENCY).
In general osmotic diuretics are contraindicated in patients who are anuric due to severe renal disease or who are unresponsive to test doses of the drugs. Urea may cause thrombosis or pain if extravasation occurs, and it should not be admin to patients with impaired liver function because of the risk of elevation of blood ammonia levels. Both mannitol and urea are contraindicated in patients with active cranial bleeding.

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> CHEWING_GUM_BASE_COMPOUND; TEXTURIZER; THICKENER; YEAST_FOOD; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Antistatic; Humectant

Methods of Manufacturing

... from ammonia, carbon monoxide and sulfur in methanol.
Liquid ammonia and liquid carbon dioxide at 1750-3000 psi and 160-200 °C react to form ammonium carbamate, NH4CO2NH2, which decomposes at lower pressure (about 80 psi) to urea and water. Method of purification: crystallization.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Plastics Material and Resin Manufacturing
Paper Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
Utilities
Plastics Product Manufacturing
All other Petroleum and Coal Products Manufacturing
Fabricated Metal Product Manufacturing
Services
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Rubber Product Manufacturing
Mining (except Oil and Gas) and support activities
Wood Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Urea: ACTIVE
Occurs in urine and other body fluids. First org cmpd to be synthesized ...
Pure urea should not give the biuret reaction unless heated above melting point. In practice all reagent grade urea gives positive biuret reaction.
ALTHOUGH UREA ... HAS BEEN EMPLOYED IN THE PAST AS ORAL DIURETICS FOR TREATMENT OF CHRONIC EDEMA ... IT HAS BEEN REPLACED BY SUPERIOR AGENTS.
UREA, THE DIAMIDE OF CARBONIC ACID, IS MOST IMPORTANT DEGRADATION OF PROTEIN CATABOLISM IN MAN, IN OTHER MAMMALS & IN CERTAIN OTHER ANIMAL SPECIES. UREA IS FORMED IN LIVER & FORMS THE MAJOR PART OF ORGANICS IN URINE.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHIC IDENTIFICATION FEASIBILITY OR SEMIQUANTITATIVE DETERMINATION OF UREA IN AQ MODEL SOLN.
A technique for hydrolyzing urea using 78% w/w sulfuric acid (20 minute refluxing). ... This assay can be used to determine urea in creams.
AOAC Method 959.03. Urea in fertilizers. Urease method.
AOAC Method 983.01. Urea and methyleneureas (water soluble) in fertilizers. Liquid chromatographic method.
For more Analytic Laboratory Methods (Complete) data for UREA (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Three analytical techniques for determining urea serum levels were evaluated. A colorimetric method was found to give identical results to an enzymatic method. The Merckognost urea test gave results acceptable in a clinical laboratory practice.
Urea detn milk by enzymic hydrolysis and photometry

Interactions

A case of sudden collapse after the intra-amniotic injection of 5 mg dinoprostone (Prostaglandin E2) and 40 g urea for pregnancy termination in a 36 yr old woman after the diagnosis of fetal Down's syndrome is reported. Within one minute of injection of a test dose of one mg of dinoprostone, the patient collapsed. Intravenous injections of 100 mg hydrocortisone and 10 mg chlorpheniramine maleate were administered and the patient was given oxygen by a face mask. Within 10 minutes blood pressure had returned to 110/68 mm Hg, and after a further 15 minutes pulse rate was normal.
TREATMENT OF GUINEA PIGS WITH UREA INCR THE EFFECT OF THEIR SUBSEQUENT SENSITIZATION WITH EPOXY RESIN (EGK-19) OR K2CR207. UREA TREATMENT INCR PERCENTAGE OF ANIMALS SENSITIZED BY EPOXY RESINS FROM 50-87%. UREA ALONE DID NOT SENSITIZE SKIN.
The hemolytic action on human red blood cells (RBC) and the aggregations of human and rat red blood cells in the presence of sodium alginate were studied. Sodium alginate had no hemolytic action on human red blood cells. Human and rat red blood cells showed a marked aggregation by sodium alginate in a neutral medium. Sodium alginates having larger molecular weights showed more pronounced activities for aggregation of red blood cells as compared with those having smaller molecular weights, and the aggregation of red blood cells increased with an increase in the concentration of sodium alginate. The aggregation was inhibited by urea, suggesting the aggregation of red blood cells is caused by hydrogen bonding. When sodium alginate was added to human or rat blood rouleaux formation of red blood cells covered with fibrin net was observed in the coagulation cruor (blood clot).
Osmotic diuretics (mannitol, urea) decrease the effect on serum lithium level; significant increase in lithium excretion. /Lithium-drug interactions; from table/

Dates

Modify: 2023-08-15

[Nitrogen uptake, distribution, and utilization in young bearing Huangguan pear trees under

Ming-de Sun, Yang Wu, Zhen-Xu Liang, Hai-Qing Tian, Yan-Yan Zhao, Rui-Rui DU, Jun Liu, Song-Zhong Liu
PMID: 34494739   DOI: 10.13287/j.1001-9332.202006.029

Abstract

We investigated the characteristics of nitrogen uptake, distribution, and utilization in the three-year-old bearing Huangguan pear trees following
N-urea application in early spring. The results showed that the growth of pear trees was mainly depended on vegetative organs such as shoots and leaves at the stage from budbreak to shoot growth arrest, but mainly on storage organs (roots) and supplemented by the formation of fruit yield and quality at the stage from shoot growth arrest stage to fruit harvest. Meanwhile, tree biomass, especially that storage organs, substantially increased. All organs, especially newly developed shoots and leaves, acquired more N in shoot growth arrest stage due to vigorous growth, with relatively higher N derived from fertilizer (Ndff). Ndff of each organ except for root was lower at fruit maturity stage than that at shoot growth stage. Most of the labeled nitrogen was distributed in the newly developed organs (shoots and leaves) from budbreak to shoot growth arrest stage, but in the storage organs during shoot growth arrest stage to fruit maturity stage. Labeled fertilizer nitrogen was mainly distributed in the storage organs, followed by the vegetative organs. Reproductive organs had the lowest allocation in the experimental stage. For the three-years-old pear trees, the ratio of absorbed N from fertilizer was responsible for 31.1% and 21.0% of total absorbed nitrogen from budbreak to shoot growth arrest stage and from shoot growth arrest stage to fruit maturity stage, respectively, with the remaining N (68.9% and 79.0% of total) being absorbed from soil N.


Do the Renal Function Parameters of Serum and Salivary Urea and Creatinine Alter in Smokeless Tobacco Chewers? A Case-Control Study

Suman Basavarajappa, Shahira
PMID: 34463293   DOI:

Abstract

To evaluate and correlate the salivary urea and creatinine levels to the serum levels in smokeless tobacco (SLT) chewers.
The present study included 60 subjects, 30 SLT chewers, and 30 controls aged between 20 years and 60 years. Serum and salivary urea and creatinine levels were estimated using Berthelot-urease method enzymatic colorimetric method and modified Jaffe's method, respectively.
The mean salivary urea, mean serum, and salivary creatinine levels were higher in SLT chewers (33.77 ± 15.04, 0.76 ± 0.17, and 0.17 ± 0.07 mg/dL, respectively) than controls (32.3 ± 14.73, 0.67 ± 0.15, and 0.13 ± 0.05 mg/dL, respectively). Although serum and salivary urea showed a strongly positive correlation (
= 0.654,
< 0.001**) among SLT chewers and controls, no correlation was noted for serum and salivary creatinine (
= 0.098,
= 0.606). Receiver operating curve (ROC) analysis revealed better sensitivity and specificity of serum and salivary creatinine than for urea among both SLT chewers and controls.
Salivary urea, serum, and salivary creatinine levels were higher among SLT chewers than controls showing that SLT can be nephrotoxic.
Smokeless tobacco chewers can be assessed for early renal damage caused by the tobacco products using salivary parameters of urea and creatinine so that they can be counseled for the risk of renal diseases and referred appropriately.


[Effects of inhibitors and pig manure on the transformation of urea nitrogen in paddy soil]

Chun-Xiao Yu, Li-Li Zhang, Li-Jie Yang, Wen-Tao Li, Kai-Kuo Wu, Xue-Shi Xie, Dong-Po Li, Zhi-Jie Wu
PMID: 34494736   DOI: 10.13287/j.1001-9332.202006.026

Abstract

With the aim to understand the response of different nitrogen forms in paddy soil under the conditions of urea combined with inhibitors and pig manure, and to explore the nitrogen retention and supply capacity of paddy soil under different management strategy, we conducted a pot experiment with
N labeled urea. There were six treatments: no nitrogen fertilizer (CK), pig manure (M), urea (N), urea+pig manure (NM), urea+inhibitor (NI), urea+inhibitor+pig manure (NIM). Urease inhibitor (PPD+NBPT) and nitrification inhibitor (DMPP) were used as the inhibitor combination. Soil nitrogen pools, conservation of
N labeled urea, and rice N adsorption were measured in rice seedling, tillering, and mature stages. Results showed that pig manure significantly increased soil ammonium concentration, soil microbial biomass nitrogen and fixed ammonium, as well as the storage of urea nitrogen in various pools at tillering stage, and significantly increased rice yield. Addition of the inhibitors increased NH
fixation by clay minerals and nitrogen immobilization by microorganisms compared with treatment N, and increased urea-derived NH
fixation by clay minerals compared with treatment NM. Pathway analysis showed that pig manure increased urea-N assimilation and yield of rice. The urea-derived ammonium fixed by clay minerals was temporarily stored after inhibitors application. NIM treatment stored more N in microbial biomass, and the released ammonium coupled the turnover and mineralization of microbial provided more available nitrogen for the later growth of rice. Both NM and NIM treatments are recommended in paddy fields of north China.


Evaluating pimavanserin as a treatment for psychiatric disorders: A pharmacological property in search of an indication

John Davis, Daisy Zamora, Mark Horowitz, Stefan Leucht
PMID: 34404290   DOI: 10.1080/14656566.2021.1942455

Abstract

: Pimavanserin is FDA-approved to treat hallucinations and delusions associated with Parkinson's disease psychosis. As a potent 5-HT
inverse agonist/antagonist, it could be efficacious in other psychiatric disorders. Recently, several studies have investigated this potential.
: The authors review the efficacy and adverse effects of pimavanserin for hallucinations in dementia, major depression, and schizophrenia.
: Two controlled studies suggest pimavanserin has potential as a treatment for hallucinations in dementia. In patients with depression who did not respond to antidepressant treatment, pimavanserin augmentation was efficacious in a phase 2 study. Pimavanserin augmentation also alleviated sexual side effects of SSRI and SSNI. However, Acadia Pharmaceuticals stated in a press release that it does not plan further antidepressant trials based on its phase 3 trial, which showed a nonsignificant trend toward an antidepressant effect. Since almost all existing antipsychotics fail to substantially benefit negative symptoms, better treatments are needed. Pimavanserin augmentation of antipsychotics did benefit negative symptoms (effect size≈0.2) but failed to reduce the total PANSS score significantly in two large, well-controlled double-blind studies. Pimavanserin has a good safety profile.


Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes

Ladislav Janovec, Eva Kovacova, Martina Semelakova, Monika Kvakova, Daniel Kupka, David Jager, Maria Kozurkova
PMID: 34443446   DOI: 10.3390/molecules26164860

Abstract

A novel series of proflavine ureas, derivatives
-
, were synthesized on the basis of molecular modeling design studies. The structure of the novel ureas was obtained from the pharmacological model, the parameters of which were determined from studies of the structure-activity relationship of previously prepared proflavine ureas bearing
-alkyl chains. The lipophilicity (Log
) and the changes in the standard entropy (Δ
°) of the urea models, the input parameters of the pharmacological model, were determined using quantum mechanics and cheminformatics. The anticancer activity of the synthesized derivatives was evaluated against NCI-60 human cancer cell lines. The urea derivatives azepyl
, phenyl
and phenylethyl
displayed the highest levels of anticancer activity, although the results were only a slight improvement over the hexyl urea, derivative
, which was reported in a previous publication. Several of the novel urea derivatives displayed GI
values against the HCT-116 cancer cell line, which suggest the cytostatic effect of the compounds azepyl
-0.44 μM, phenyl
-0.23 μM, phenylethyl
-0.35 μM and hexyl
-0.36 μM. In contrast, the novel urea derivatives
,
and
exhibited levels of cytotoxicity three orders of magnitude lower than that of hexyl urea
or amsacrine.


[Ripretinib in the treatment of advanced gastrointestinal stromal tumor with metastases in liver, lung and bone: a case report]

Y Meng, L L Li, H Wang, X Zhao
PMID: 34530565   DOI: 10.3760/cma.j.cn.441530-20210702-00255

Abstract




Anaphylactic shock in a patient with severe aortic stenosis treated with adrenaline and landiolol for circulatory management: A case report

Akihiro Yokoyama, Motohiro Sekino, Taiga Ichinomiya, Hironori Ishizaki, Keiko Ogami-Takamura, Takashi Egashira, Rintaro Yano, Sojiro Matsumoto, Ushio Higashijima, Tetsuya Hara
PMID: 34477163   DOI: 10.1097/MD.0000000000027135

Abstract

We present the first case of a patient with severe aortic stenosis who developed anaphylactic shock and was successfully treated with adrenaline and landiolol, a highly selective β1-receptor blocker, to prevent disruption of the myocardial oxygen supply-demand balance caused by tachycardia.
An 86-year-old woman was scheduled for simultaneous anterior-posterior fixation for a burst fracture of the 12th thoracic vertebra; 200 mg sugammadex, a neuromuscular blocking agent antagonist, was administered postoperatively, and she was extubated without complications. However, 6 min after extubation, her blood pressure decreased abruptly to 55/29 mm Hg, and her heart rate increased to 78 bpm. Then, we intervened with fluid loading, an increased dose of noradrenaline, and phenylephrine administration. However, her blood pressure did not increase.
A general observation revealed urticaria on the lower leg; thus, we suspected anaphylactic shock due to sugammadex administration.
We carefully administered 2 doses of 0.05 mg adrenaline and simultaneously administered landiolol at 60 μg/kg/min to suppress adrenaline-induced tachycardia. Adrenaline administration resulted in a rapid increase in blood pressure to 103/66 mm Hg and a maximum heart rate of 100 bpm, suppressing excessive tachycardia.
The patient's general condition was stable after the intervention, and circulatory agonists could be discontinued the following day. She was discharged from the intensive care unit on the fourth postoperative day.
Landiolol may help control the heart rate of patients with aortic stenosis and anaphylactic shock. The combined use of landiolol and adrenaline may improve patient outcomes; however, their efficacy and risks must be evaluated by studying additional cases.


Urea based foldamers

Sung Hyun Yoo, Bo Li, Christel Dolain, Morgane Pasco, Gilles Guichard
PMID: 34325800   DOI: 10.1016/bs.mie.2021.04.019

Abstract

N,N'-linked oligoureas are a class of enantiopure, sequence-defined peptidomimetic oligomers without amino acids that form well-defined and predictable helical structures akin to the peptide α-helix. Oligourea-based foldamers combine a number of features-such as synthetic accessibility, sequence modularity, and folding fidelity-that bode well for their use in a range of applications from medicinal chemistry to catalysis. Moreover, it was recently recognized that this synthetic helical backbone can be combined with regular peptides to generate helically folded peptide-oligourea hybrids that display additional features in terms of helix mimicry and protein-surface recognition properties. Here we provide detailed protocols for the preparation of requested monomers and for the synthesis and purification of homo-oligoureas and peptide-oligourea hybrids.


Role of the cardiovascular system in ammonia excretion in early life stages of zebrafish (

Y Wang, C Pasparakis, M Grosell
PMID: 34318705   DOI: 10.1152/ajpregu.00284.2020

Abstract

The purpose of this study was to investigate if the cardiovascular system is important for ammonia excretion in the early life stages of zebrafish. Morpholino knockdowns of cardiac troponin T (TNNT2) or vascular endothelial growth factor A (VEGFA) provided morphants with nonfunctional circulation. At the embryonic stage [30-36 h postfertilization (hpf)], ammonia excretion was not constrained by a lack of cardiovascular function. At 2 days postfertilization (dpf) and 4 dpf, morpholino knockdowns of TNNT2 or VEGFA significantly reduced ammonia excretion in all morphants. Expression of
,
, and
showed no significant changes but the mRNA levels of the urea transporter (
) were upregulated in the 4 dpf morphants. Taken together,
,
,
, and
gene expression and an unchanged tissue ammonia concentration but an increased tissue urea concentration, suggest that impaired ammonia excretion led to increased urea synthesis. However, in larvae anesthetized with tricaine or clove oil, ammonia excretion was not reduced in the 4 dpf morphants compared with controls. Furthermore, oxygen consumption was reduced in morphants regardless of anesthesia. These results suggest that cardiovascular function is not directly involved in ammonia excretion, but rather reduced activity and external convection may explain reduced ammonia excretion and compensatory urea accumulation in morphants with reduced cardiovascular function.


Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures

Joanna Janisiak, Patrycja Kopytko, Marta Tkacz, Dorota Rogińska, Magdalena Perużyńska, Bogusław Machaliński, Andrzej Pawlik, Maciej Tarnowski
PMID: 34360791   DOI: 10.3390/ijms22158023

Abstract

Rhabdomyosarcoma (RMS) is a malignant soft tissue cancer that develops mostly in children and young adults. With regard to histopathology, four rhabdomyosarcoma types are distinguishable: embryonal, alveolar, pleomorphic and spindle/sclerosing. Currently, increased amounts of evidence indicate that not only gene mutations, but also epigenetic modifications may be involved in the development of RMS. Epigenomic changes regulate the chromatin architecture and affect the interaction between DNA strands, histones and chromatin binding proteins, thus, are able to control gene expression. The main aim of the study was to assess the role of protein arginine methyltransferases (PRMT) in the cellular biology of rhabdomyosarcoma. In the study we used two pan-inhibitors of PRMT, called AMI-1 and SAH, and evaluated their effects on proliferation and apoptosis of RMS cells. We observed that AMI-1 and SAH reduce the invasive phenotype of rhabdomyosarcoma cells by decreasing their proliferation rate, cell viability and ability to form cell colonies. In addition, microarray analysis revealed that these inhibitors attenuate the activity of the PI3K-Akt signaling pathway and affect expression of genes related to it.


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